![molecular formula C14H13N3O3S2 B11781802 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide
Description
Isomeric Possibilities
Positional isomerism arises from variations in the sulfonamide and amino group placements. For example:
- Benzo[d]thiazole-5-sulfonamide derivatives differ in the sulfonamide position (C5 vs. C6).
- Regioisomerism may occur if the methoxy group on the phenyl ring shifts to the ortho or meta positions, though the para-substituted form is most stable due to reduced steric strain.
- Tautomeric isomerism is limited due to the aromatic stabilization of the thiazole ring, which locks the 2-amino group in place.
Molecular Geometry and Crystallographic Analysis
Molecular Formula and Structural Features
The compound has the molecular formula C₁₄H₁₃N₃O₃S₂ and a molecular weight of 335.4 g/mol . Key geometric features include:
Property | Value/Description |
---|---|
Bond angles at sulfur | ~109.5° (tetrahedral geometry) |
Thiazole ring planarity | Deviations < 0.05 Å from coplanarity |
Dihedral angle (phenyl-thiazole) | 85–90° (orthogonal orientation) |
The SMILES string (COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N) highlights the connectivity:
- The methoxyphenyl group (COC₆H₄-) connects to the sulfonamide nitrogen.
- The sulfonamide sulfur adopts a tetrahedral geometry with two double-bonded oxygens.
- The benzothiazole core remains planar, with the 2-amino group participating in hydrogen bonding.
Crystallographic Insights
While explicit crystallographic data for this compound is unavailable, analogous benzothiazole sulfonamides exhibit monoclinic or orthorhombic crystal systems with π-π stacking between aromatic rings and hydrogen-bonded networks involving sulfonamide oxygens.
Tautomeric Behavior and Resonance Stabilization
Resonance Effects
- Thiazole Ring : Delocalization of the nitrogen lone pair into the aromatic system enhances stability.
- Sulfonamide Group : Resonance between the sulfur atom and oxygens redistributes electron density, as shown:
$$
\text{O}= \text{S}(= \text{O})-\text{NH-} \leftrightarrow \text{O}^- - \text{S}(= \text{O})=\text{NH}^+
$$
Comparative Analysis with Analogues
Halogenated derivatives (e.g., bromo/iodo substitutions) exhibit reduced resonance stabilization due to the electron-withdrawing effects of halogens, whereas acylated amino groups enhance conjugation with the thiazole ring.
Properties
Molecular Formula |
C14H13N3O3S2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C14H13N3O3S2/c1-20-10-4-2-9(3-5-10)17-22(18,19)11-6-7-12-13(8-11)21-14(15)16-12/h2-8,17H,1H3,(H2,15,16) |
InChI Key |
KTRVFGCGFMLZCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminothiophenol with 4-Methoxybenzaldehyde
The foundational method for synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenol with aldehydes. For 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide , this reaction is typically conducted in ethanol using sodium hydrosulfite (Na₂S₂O₄) as a catalyst . The mechanism proceeds via nucleophilic attack of the amino group on the carbonyl carbon of 4-methoxybenzaldehyde , followed by cyclization to form the benzothiazole ring .
Reaction Conditions and Outcomes
-
Catalyst : Sodium hydrosulfite (0.5 equiv.)
-
Solvent : Ethanol (reflux)
-
Time : 6–8 hours
The reaction without catalyst yields a mixture of benzothiazoline intermediates and desired benzothiazoles, necessitating oxidative conditions for complete cyclization . Structural confirmation via ¹H NMR reveals characteristic peaks at δ 7.8 ppm (aromatic protons adjacent to sulfonamide) and δ 3.9 ppm (methoxy group).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving purity. In this method, 2-aminothiophenol and 4-methoxybenzaldehyde are subjected to microwave radiation (300 W, 120°C) in a sealed vessel.
Key Advantages
-
Reaction Time : 15–20 minutes (vs. 6–8 hours conventionally).
-
Purity : ≥95% (HPLC analysis).
-
Solvent-Free Option : Eliminates ethanol, reducing waste.
The rapid heating under microwaves accelerates the cyclization step, minimizing side reactions such as oxidation of the thiol group. FTIR data confirm the presence of sulfonamide (S=O stretch at 1160 cm⁻¹) and benzothiazole (C=N stretch at 1620 cm⁻¹) .
Green Synthesis Using Ultrasound Irradiation
A solvent-free, eco-friendly approach employs ultrasound irradiation with potassium carbonate as a base in water . This method synthesizes the compound via a Knoevenagel condensation between 4-methoxybenzaldehyde and 2-aminobenzothiazole-6-sulfonamide .
Optimized Parameters
Parameter | Value |
---|---|
Base | Potassium carbonate (1 equiv.) |
Solvent | Water |
Ultrasound Frequency | 35 kHz |
Time | 1–4 minutes |
Yield | 99% |
Comparative studies show ultrasound reduces reaction time from 2 hours (conventional heating) to under 5 minutes while achieving near-quantitative yields . The absence of organic solvents aligns with green chemistry principles, making this method industrially scalable.
Sulfonylation of 2-Aminothiazole Intermediates
An alternative route involves sulfonylation of 2-aminothiazole precursors. 4-Methoxybenzenesulfonyl chloride reacts with 2-aminobenzothiazole in aqueous sodium acetate at 80–85°C .
Stepwise Procedure
-
Sulfonylation :
-
Purification :
Analytical Data
Comparative Analysis of Methods
The table below summarizes the efficiency, scalability, and sustainability of each synthesis route:
Method | Time | Yield (%) | Purity (%) | Environmental Impact |
---|---|---|---|---|
Condensation | 6–8 hours | 70–78 | 90 | Moderate (ethanol use) |
Microwave | 15–20 min | 85–90 | 95 | Low (solvent-free) |
Ultrasound | 1–4 min | 99 | 98 | Very Low (water-based) |
Sulfonylation | 4 hours | 83 | 92 | Moderate (aqueous waste) |
Mechanistic Insights and Side Reactions
The formation of This compound is occasionally complicated by side reactions, such as:
-
Disulfide Formation : Under basic conditions (e.g., KOH), the thiazole ring may open to form bis(2-amino-4-benzenesulfonamide)disulfide .
-
Oxidation of Thiols : Prolonged heating in air converts thiol intermediates to sulfoxides.
Mitigation strategies include inert atmospheres (N₂ or Ar) and controlled pH during sulfonylation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group and amino substituent facilitate nucleophilic substitution. Key examples include:
Table 1: Substitution Reactions
-
Mechanistic Insight : Ring-opening reactions occur under strong basic conditions, where hydroxide ions attack the electrophilic sulfur atom in the thiazole ring, leading to disulfide formation .
Oxidation and Reduction
The sulfonamide and benzothiazole moieties participate in redox reactions:
Table 2: Oxidation/Reduction Reactions
-
Key Observation : Controlled oxidation preserves the sulfonamide group while modifying the benzothiazole scaffold .
Condensation Reactions
The amino group reacts with aldehydes and ketones to form Schiff bases or fused heterocycles:
Table 3: Condensation Reactions
-
Synthetic Efficiency : Microwave-assisted methods reduce reaction times (e.g., from hours to minutes) while improving yields .
Biochemical Interactions
The compound’s bioactivity stems from interactions with enzymes:
Table 4: Enzymatic Interactions
-
Structure-Activity Relationship : Electron-donating groups (e.g., 4-methoxyphenyl) enhance antibacterial potency compared to electron-withdrawing substituents .
Spectroscopic Monitoring
Reactions are tracked using advanced analytical techniques:
-
NMR : Distinct chemical shifts for intermediates (e.g., δ 7.91 ppm for NH₂ in benzothiazole products vs. δ 6.40 ppm in precursors) .
-
HPLC : Separation of isomeric intermediates with identical masses but differing retention times .
Industrial-Scale Considerations
Scientific Research Applications
Antitumor Activity
The benzothiazole core, which includes the structure of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide, has been extensively studied for its antitumor properties. Research indicates that derivatives of benzothiazoles exhibit potent inhibitory activity against various cancer cell lines, including breast, ovarian, colon, and renal cancers. For example, 2-(4-aminophenyl)benzothiazoles have shown nanomolar inhibitory effects against these cell lines .
Case Study: Structure-Activity Relationship
A study focusing on the structure-activity relationship (SAR) of benzothiazole derivatives revealed that modifications at specific positions significantly enhance their cytotoxicity against cancer cells. The most potent compounds were identified through in vitro assays that measured cell viability and proliferation rates .
Enzyme Inhibition
The compound demonstrates promising enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Compounds containing the benzothiazole moiety have been shown to inhibit AChE effectively, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function in Alzheimer's patients .
Table: Enzyme Inhibition Potency
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
2-Amino-N-(4-methoxyphenyl)... | 2.7 | Acetylcholinesterase |
Other Benzothiazole Derivatives | Varies | AChE/BChE |
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of benzothiazole derivatives. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
Neuroprotective Effects
In addition to its role as an AChE inhibitor, benzothiazole derivatives like this compound have been investigated for their neuroprotective effects. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, contributing to their therapeutic potential in neurodegenerative diseases .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. The use of microwave irradiation has been noted to improve yields and reduce reaction times during synthesis .
Synthesis Overview
- Start with o-aminothiophenol.
- React with substituted benzoic acid derivatives.
- Employ microwave conditions for optimal yield.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The 2-position of the benzothiazole ring is a critical site for structural diversification:
- 2-Benzyl substituent (e.g., Rm1–Rm10 derivatives) : Benzyl groups introduce hydrophobicity, which may improve membrane permeability but reduce solubility. These derivatives demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema models, with some outperforming celecoxib .
- 2-Methylthio substituent () : The methylthio group increases lipophilicity and may alter metabolic stability.
Table 1: Substituent Effects on Benzothiazole Derivatives
Sulfonamide-Linked Aryl Groups
The aryl group attached to the sulfonamide modulates electronic and steric properties:
Table 2: Aryl Group Impact on Sulfonamide Derivatives
Key Takeaways :
- Structural variations at the 2-position and sulfonamide-linked aryl group dictate solubility, target affinity, and metabolic stability.
- Anti-inflammatory benzothiazoles favor hydrophobic 2-substituents (e.g., benzyl), while enzyme inhibitors benefit from aromatic or electron-modulating groups.
Biological Activity
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its bioactive properties. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonamide moiety contributes to its solubility and ability to form hydrogen bonds with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : This compound acts as an enzyme inhibitor, modulating the activity of specific enzymes through interactions with their active sites. The amino and sulfonamide groups facilitate hydrogen bonding, while the benzothiazole ring can engage in π-π stacking interactions with aromatic residues in enzymes .
- Anticancer Activity : Research indicates that derivatives of benzothiazoles exhibit potent antitumor effects against various cancer cell lines, including breast, ovarian, and colon cancers. For instance, compounds structurally similar to this compound have shown nanomolar inhibitory activity in vitro against multiple human cancer cell lines .
Biological Activity Overview
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that compounds with a benzothiazole scaffold displayed significant cytotoxicity against human cancer cell lines, with structure-activity relationship (SAR) studies indicating that modifications at the para position of the phenyl ring enhance activity .
- Antimicrobial Efficacy : In vitro assays revealed that derivatives of this compound exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
- Antiviral Potential : Recent research highlighted the antiviral properties of related compounds against herpes simplex virus (HSV-1) and coxsackievirus B4, showing promising viral reduction percentages when compared to acyclovir, a standard antiviral drug .
Q & A
Q. What are the standard synthetic protocols for 2-amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide, and how is its purity validated?
The compound is synthesized via cyclocondensation of substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) with 2-aminothiophenol in methanol under reflux conditions. Post-reaction, the solvent is evaporated under reduced pressure, and the solid product is filtered and purified via recrystallization. Characterization involves 1H NMR (400 MHz) and 13C NMR to confirm structural integrity, with key peaks such as the methoxy group (-OCH3) at δ 3.83 ppm and sulfonamide protons (NH2) at δ 7.43 ppm. Mass spectrometry (ESI-MS) is used to confirm molecular weight, e.g., [M+H]+ observed at 321.23 (calculated 320.03) .
Q. What are the primary biological targets of this compound, and what assays are used to evaluate its activity?
The compound is a selective inhibitor of carbonic anhydrase (CA) isoforms , particularly hCA II and hCA VII , which are implicated in neuropathic pain and glaucoma. Inhibition assays involve recombinant human CA isoforms incubated with varying compound concentrations (1 nM–10 µM) and monitored for enzymatic activity using stopped-flow CO2 hydratase methods. Ki values are calculated from dose-response curves, with reported nanomolar efficacy for hCA II/VII .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key data should researchers prioritize?
- 1H/13C NMR : Assign methoxy, sulfonamide, and benzothiazole ring protons (e.g., δ 8.59 ppm for the benzothiazole proton).
- ESI-MS : Confirm molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify functional groups like sulfonamide (-SO2NH2) at ~1150 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict binding interactions with carbonic anhydrase isoforms?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure and dock it into CA active sites. Key interactions include hydrogen bonding between the sulfonamide group and CA’s zinc-coordinated water, as well as π-π stacking of the methoxyphenyl moiety with hydrophobic residues. These models rationalize selectivity for hCA II/VII over hCA I/IV .
Q. How do structural modifications enhance isoform selectivity, and what methodological approaches validate these changes?
Substituent variations (e.g., replacing methoxy with hydroxyl or halogens) alter steric and electronic properties. For example, 2-(4-hydroxyphenyl) derivatives show reduced hCA II affinity due to disrupted hydrophobic interactions. Selectivity is validated via kinetic assays and X-ray crystallography of inhibitor-enzyme complexes. Molecular dynamics simulations further assess binding stability .
Q. How should researchers address discrepancies in reported inhibitory activities across studies?
Contradictions may arise from assay conditions (e.g., pH, temperature) or enzyme sources. Standardize protocols using:
- Uniform buffer systems (e.g., 20 mM HEPES, pH 7.4).
- Control inhibitors (e.g., acetazolamide for CA isoforms).
- Statistical meta-analysis of published Ki values to identify outliers .
Methodological Considerations Table
Aspect | Basic Research Focus | Advanced Research Focus |
---|---|---|
Synthesis | Reflux time, solvent selection, yield (~80%) | Microwave-assisted synthesis, green chemistry |
Characterization | NMR, MS, melting point | X-ray crystallography, in silico ADMET |
Bioactivity | IC50/Ki determination | Isoform-specific kinetics, in vivo models |
Data Analysis | Dose-response curves | Machine learning for QSAR modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.